molecular formula C20H17ClO5 B4972351 (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

Cat. No.: B4972351
M. Wt: 372.8 g/mol
InChI Key: BMWUPJLJCCXVFB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate is a complex organic compound that consists of 43 atoms, including 17 hydrogen atoms, 20 carbon atoms, 5 oxygen atoms, and 1 chlorine atom . This compound is notable for its unique structure, which combines a chlorophenyl group with a chromenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and 4-methyl-2-oxochromene.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the alcohol group, followed by the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

(2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

When compared to similar compounds, (2-Chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate stands out due to its unique combination of functional groups:

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-12-9-19(22)26-18-10-15(7-8-16(12)18)25-13(2)20(23)24-11-14-5-3-4-6-17(14)21/h3-10,13H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWUPJLJCCXVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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